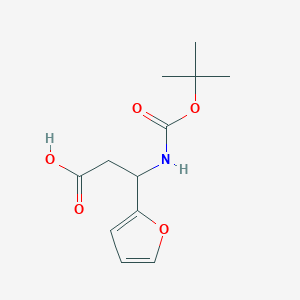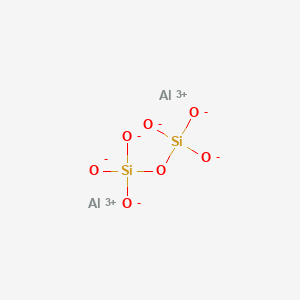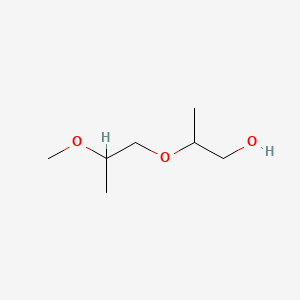
PENTLANDITE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentlandite is an iron-nickel sulfide mineral with the chemical formula (Fe,Ni)₉S₈. It is the principal ore for nickel and is found in massive granular aggregates. This compound appears as a brassy, gold-colored mineral and is often associated with other sulfide minerals such as pyrrhotite and chalcopyrite . It is named after the Irish scientist Joseph Barclay Pentland, who first noted the mineral at Sudbury, Ontario .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentlandite can be synthesized through various methods, including high-temperature solid-state reactions and mechanochemical processes. One common method involves ball milling, which is a simple and efficient technique to synthesize nanosized bimetallic this compound particles from elemental or sulfidic mixtures . This method highlights the effects of milling ball quantity, precursor types, and milling time on the product quality .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of nickel from sulfide ores through pyrometallurgical processes. This includes roasting the ore to remove sulfur, followed by smelting and refining to obtain pure nickel .
Análisis De Reacciones Químicas
Types of Reactions: Pentlandite undergoes various chemical reactions, including oxidation, reduction, and chlorination.
Oxidation: During oxidative roasting, this compound is subjected to high temperatures in the presence of oxygen, leading to the formation of nickel and iron oxides . The oxidation process involves multiple stages, with temperature being a dominant factor determining the reaction rate .
Reduction: this compound can be reduced to its metallic components through hydrometallurgical processes, such as bioleaching, where microorganisms promote the break and oxidation of nickel-sulfur and iron-sulfur bonds .
Chlorination: Chlorination of this compound using ammonium chloride involves the formation of metal chlorides (FeCl₂ and NiCl₂) through a series of reactions facilitated by the presence of oxygen .
Common Reagents and Conditions:
Oxidation: Oxygen, high temperatures
Reduction: Microorganisms, acidic conditions
Chlorination: Ammonium chloride, oxygen
Major Products:
Oxidation: Nickel oxide, iron oxide
Reduction: Metallic nickel, iron
Chlorination: Nickel chloride, iron chloride
Aplicaciones Científicas De Investigación
Pentlandite has numerous scientific research applications, particularly in the fields of energy storage, catalysis, and metallurgy.
Energy Storage: this compound-type materials have attracted attention for their potential use in energy storage applications, such as cathodic electrocatalysts for water splitting in zero-gap proton exchange membrane electrolyzers .
Catalysis: this compound rocks have been studied as sustainable and stable electrocatalysts for hydrogen generation, showing comparable catalytic activity to well-developed metallic or nanostructured catalysts .
Metallurgy: this compound is a primary source of nickel for metallurgical production, making it crucial for the extraction and refining of nickel .
Mecanismo De Acción
The mechanism of action of pentlandite involves its interaction with various reagents and conditions to produce desired chemical transformations. For example, during chlorination, the dissociative adsorption of oxygen promotes the chlorination process by providing oxygen sites for the dissociation of hydrogen chloride, leading to the formation of water and iron chloride species . In bioleaching, proton ions and ferric ions promote the break and oxidation of nickel-sulfur and iron-sulfur bonds, facilitating the extraction of nickel .
Comparación Con Compuestos Similares
Pyrrhotite (Fe₇S₈): Often found in association with pentlandite, pyrrhotite is a magnetic iron sulfide mineral.
Chalcopyrite (CuFeS₂): A copper-iron sulfide mineral that is a major source of copper.
Pyrite (FeS₂):
Uniqueness of this compound: this compound is unique due to its high nickel content and its role as the principal ore for nickel extraction. Its chemical robustness, pseudo-metallic conductivity, and flexibility of stoichiometric compositions make it a valuable material for various industrial applications .
Propiedades
Número CAS |
12174-14-0 |
|---|---|
Fórmula molecular |
C42H87O3PS3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





